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molecular formula C15H26O2 B8545766 1-(3-Hydroxyhex-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol CAS No. 94608-88-5

1-(3-Hydroxyhex-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol

Cat. No. B8545766
M. Wt: 238.37 g/mol
InChI Key: ZLUBPOJNMGPGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588849

Procedure details

the addition of hex-1-yn-3-ol to 2,6,6-trimethylcyclohexanone to give 1-(1-hydroxy-2,6,6-trimethylcyclohexyl)-hex-1-yn-3-ol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:7])[CH2:4][CH2:5][CH3:6].[CH3:8][CH:9]1[CH2:14][CH2:13][CH2:12][C:11]([CH3:16])([CH3:15])[C:10]1=[O:17]>>[OH:17][C:10]1([C:1]#[C:2][CH:3]([OH:7])[CH2:4][CH2:5][CH3:6])[C:11]([CH3:16])([CH3:15])[CH2:12][CH2:13][CH2:14][CH:9]1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(C(CCCC1(C)C)C)C#CC(CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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